molecular formula C9H9BF4KNO B1408561 Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-26-2

Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate

Cat. No.: B1408561
CAS No.: 1705578-26-2
M. Wt: 273.08 g/mol
InChI Key: PDQWHFGSAXVGBZ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued for their role in cross-coupling reactions, where they serve as nucleophilic partners .

Preparation Methods

The synthesis of potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate typically involves the reaction of potassium chloromethyltrifluoroborate with 3-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) . Industrial production methods often involve similar synthetic routes but are optimized for scale, including purification steps like crystallization to ensure high purity .

Chemical Reactions Analysis

Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate exerts its effects involves its role as a nucleophilic partner in cross-coupling reactions. The compound’s boron center interacts with transition metals like palladium, facilitating the formation of new chemical bonds . This interaction is crucial for the compound’s effectiveness in various synthetic pathways .

Comparison with Similar Compounds

Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate is unique among organotrifluoroborates due to its specific functional groups, which confer distinct reactivity patterns. Similar compounds include:

Properties

IUPAC Name

potassium;trifluoro-[3-(3-fluoroanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQWHFGSAXVGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC(=CC=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705578-26-2
Record name Borate(1-), trifluoro[3-[(3-fluorophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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